![molecular formula C31H42N4O7S B611675 VH032-PEG3-acetylene CAS No. 2098799-80-3](/img/structure/B611675.png)
VH032-PEG3-acetylene
Overview
Description
VH032-PEG3-acetylene is a synthesized E3 ligase ligand-linker conjugate that incorporates the VH032 based VHL ligand and a linker used in PROTAC technology . It is a click chemistry reagent, containing an Alkyne group .
Molecular Structure Analysis
The molecular formula of VH032-PEG3-acetylene is C31H42N4O7S . The IUPAC name is (2S,4R)-1-((S)-2-(tert-butyl)-4-oxo-6,9,12-trioxa-3-azapentadec-14-ynoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide .Chemical Reactions Analysis
VH032-PEG3-acetylene contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
VH032-PEG3-acetylene has a molecular weight of 614.75 . It is a solid substance with a light yellow to yellow color .Scientific Research Applications
E3 Ligase Ligand-Linker Conjugate
VH032-PEG3-acetylene is a synthesized E3 ligase ligand-linker conjugate that incorporates the VH032 based VHL ligand and a linker used in PROTAC technology . This makes it a crucial component in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to degrade specific proteins within cells .
Click Chemistry Reagent
VH032-PEG3-acetylene is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This property allows it to be used in a variety of chemical reactions and synthesis processes.
Protein Degradation
In the field of protein degradation, VH032-PEG3-acetylene has shown potential. For example, it has been used in the development of a PROTAC capable of effectively degrading the LXRβ protein . This opens up new possibilities for the treatment of diseases related to protein dysregulation.
Drug Development
The unique properties of VH032-PEG3-acetylene make it a valuable tool in drug development. Its ability to degrade specific proteins can be harnessed to develop drugs that target and degrade disease-causing proteins .
Research on Liver X Receptors (LXRs)
VH032-PEG3-acetylene has been used in research on Liver X Receptors (LXRs), which are ligand-dependent transcription factors that regulate cholesterol homeostasis, lipid homeostasis, and immune responses . The development of LXR degraders could provide a complementary strategy to LXR inhibition, offering a new approach to treating diseases like hypercholesterolemia and diabetes .
Biochemical Research
In biochemical research, VH032-PEG3-acetylene can be used to study the ubiquitin-proteasome system, a crucial cellular pathway for protein degradation . Its ability to induce the ubiquitin-proteasome system-dependent degradation of proteins can provide valuable insights into this process .
properties
IUPAC Name |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetyl]amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N4O7S/c1-6-11-40-12-13-41-14-15-42-19-26(37)34-28(31(3,4)5)30(39)35-18-24(36)16-25(35)29(38)32-17-22-7-9-23(10-8-22)27-21(2)33-20-43-27/h1,7-10,20,24-25,28,36H,11-19H2,2-5H3,(H,32,38)(H,34,37)/t24-,25+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXQNDSXTCIWSG-CERRFVOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCC#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCC#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
VH032-PEG3-acetylene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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